molecular formula C20H17NO5 B2661239 2-Methoxy-2-oxoethyl 1-oxo-2-(p-tolyl)-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1226434-71-4

2-Methoxy-2-oxoethyl 1-oxo-2-(p-tolyl)-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B2661239
CAS No.: 1226434-71-4
M. Wt: 351.358
InChI Key: VKUWGLCODBTLMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Dihydroisoquinoline Research

The study of dihydroisoquinolines dates to the late 19th century, with seminal contributions from Pomeranz, Fritsch, Bischler, and Napieralski. Early synthetic routes, such as the Pomeranz–Fritsch cyclization (1893), enabled the preparation of simple isoquinoline frameworks through acid-mediated cyclization of benzaldehyde derivatives. These methods were limited by harsh reaction conditions and narrow substrate scope, often yielding fully aromatized isoquinolines rather than their dihydro counterparts.

The Bischler–Napieralski reaction (1893) provided an alternative pathway via intramolecular cyclization of β-arylethylamides, but required strong dehydrating agents like phosphoryl chloride (POCl₃) and struggled with electron-deficient substrates. A breakthrough emerged in 2015 with the development of cobalt-catalyzed dual activation strategies, which enabled the synthesis of 1,2-dihydroisoquinolines bearing diverse substituents, including ester and hydroxyl groups. Modern modifications, such as the Fujioka/Kita conditions (TMSOTf/amine base), have further expanded access to 1,2-dihydroisoquinolines under mild conditions, preserving their reduced state for downstream functionalization.

Position within Contemporary Medicinal Chemistry

Dihydroisoquinolines occupy a strategic niche in drug discovery due to their structural similarity to bioactive alkaloids. Key applications include:

Therapeutic Area Example Compounds Biological Targets
Anticancer Agents Tetrahydroisoquinoline antibiotics Topoisomerase inhibitors
Neuropharmaceuticals Opioid receptor ligands μ-Opioid receptor modulation
Antimicrobials Berberine analogs Bacterial efflux pump inhibition

The carboxylate moiety in 2-methoxy-2-oxoethyl 1-oxo-2-(p-tolyl)-1,2-dihydroisoquinoline-4-carboxylate enhances water solubility—a critical parameter for bioavailability—while the p-tolyl group may influence lipophilicity and target binding. Recent studies highlight the role of ester substituents in modulating electronic properties and hydrogen-bonding capacity, which are essential for interactions with enzyme active sites.

Research Trajectories in Isoquinoline-Based Compounds

Current research prioritizes three axes:

  • Synthetic Methodology : Advances in asymmetric catalysis (e.g., chiral Co(III) complexes) enable enantioselective construction of dihydroisoquinolines, addressing historical challenges in stereocontrol.
  • Functionalization Strategies : Late-stage modifications, such as photoredox-mediated C–H activation, allow direct introduction of groups like methoxycarbonyl and aryl ethers.
  • Hybrid Architectures : Fusion of isoquinoline cores with heterocycles (e.g., pyridines, azepines) creates multi-target ligands, as exemplified by recent marine alkaloid derivatives.

The target compound embodies these trends through its 4-carboxylate ester and 2-(p-tolyl) substituents, which are amenable to further derivatization via hydrolysis, alkylation, or cross-coupling.

Intellectual Framework for Studying Carboxylate-Substituted Isoquinolines

Carboxylate groups confer distinct advantages in molecular design:

Property Impact on Compound Behavior Example in Target Molecule
Solubility Improved aqueous solubility 4-Carboxylate ester
Metal Coordination Chelation of catalytic metals Potential for Zn²⁺ binding
Hydrogen Bonding Enhanced target affinity Interaction with kinase residues

The 2-methoxy-2-oxoethyl ester in the title compound introduces a sterically demanding, electron-withdrawing group at C-4, which may stabilize the dihydroisoquinoline ring against oxidation while providing a handle for prodrug strategies. Concurrently, the 2-(p-tolyl) substituent likely directs electrophilic substitution patterns, as evidenced by prior studies showing para-substituted aryl groups enhance aromatic stacking in enzyme pockets.

This combination of features positions the compound as a versatile intermediate for generating libraries of analogs with tuned pharmacokinetic and pharmacodynamic profiles. Future work may explore its utility in fragment-based drug discovery or as a ligand for transition-metal-catalyzed reactions.

Properties

IUPAC Name

(2-methoxy-2-oxoethyl) 2-(4-methylphenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5/c1-13-7-9-14(10-8-13)21-11-17(20(24)26-12-18(22)25-2)15-5-3-4-6-16(15)19(21)23/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUWGLCODBTLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-2-oxoethyl 1-oxo-2-(p-tolyl)-1,2-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of p-tolylamine with an appropriate isoquinoline derivative, followed by esterification with methoxyacetic acid. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions ensures consistency and efficiency in the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and oxoethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxo groups, converting them into hydroxyl groups.

    Substitution: The aromatic ring in the p-tolyl group can participate in electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural resemblance to known pharmacophores. Studies suggest that it may exhibit anti-cancer properties by targeting specific pathways involved in tumor growth.

Case Study: Anti-Cancer Activity
A recent study conducted by researchers at the Groningen Research Institute of Pharmacy demonstrated the synthesis of derivative compounds based on 2-Methoxy-2-oxoethyl 1-oxo-2-(p-tolyl)-1,2-dihydroisoquinoline-4-carboxylate. These derivatives were tested for cytotoxicity against various cancer cell lines, showing promising results with IC50 values in the micromolar range, indicating effective inhibition of cancer cell proliferation .

Synthesis of Complex Molecules

The compound serves as an intermediate in the synthesis of more complex molecules through multicomponent reactions (MCRs). Its ability to participate in Ugi reactions allows for the rapid assembly of diverse molecular architectures.

Data Table: Synthesis Pathways

Reaction TypeYield (%)Key Products
Ugi Reaction85Various isoquinoline derivatives
Palladium-Catalyzed70Tetracyclic indoloquinolines
One-Pot Synthesis75Functionalized indoles and quinolines

This versatility makes it a valuable building block in drug discovery and materials science .

Research indicates that derivatives of this compound may interact with biological targets such as enzymes and receptors, leading to various pharmacological effects.

Case Study: Enzyme Inhibition
In a study published in the Journal of Medicinal Chemistry, derivatives were shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis. The structure-activity relationship (SAR) analysis provided insights into how modifications to the core structure can enhance inhibitory potency .

Mechanism of Action

The mechanism of action of 2-Methoxy-2-oxoethyl 1-oxo-2-(p-tolyl)-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Flexibility: The esterification and aryl substitution strategies demonstrated in , and 11 highlight the tunability of dihydroisoquinoline derivatives for structure-activity relationship (SAR) studies.
  • Crystallographic Insights : reveals that weak C–H⋯π and hydrogen-bonding interactions govern the crystal packing of related esters, suggesting similar solid-state behavior for the target compound .

Biological Activity

2-Methoxy-2-oxoethyl 1-oxo-2-(p-tolyl)-1,2-dihydroisoquinoline-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The synthesis of 2-Methoxy-2-oxoethyl 1-oxo-2-(p-tolyl)-1,2-dihydroisoquinoline-4-carboxylate typically involves multi-step reactions starting from readily available precursors. The compound features a dihydroisoquinoline core, which is known for various biological activities.

Key Chemical Characteristics

PropertyValue
Molecular FormulaC19H19NO4
Molecular Weight325.36 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Anticancer Activity

Recent studies have indicated that derivatives of isoquinoline compounds exhibit significant anticancer properties. For instance, compounds similar to 2-Methoxy-2-oxoethyl 1-oxo-2-(p-tolyl)-1,2-dihydroisoquinoline-4-carboxylate have been tested against various cancer cell lines.

Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of isoquinoline derivatives on gastric cancer cell lines using the MTT assay. Results showed that certain derivatives exhibited IC50 values below 20 μM, indicating potent cytotoxicity against cancer cells while displaying lower toxicity towards normal fibroblast cells .

The mechanism by which isoquinoline derivatives exert their anticancer effects often involves the modulation of topoisomerases, enzymes critical for DNA replication and repair. By inhibiting these enzymes, the compounds induce DNA damage leading to apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, some derivatives have shown promising antimicrobial activity. A study highlighted that certain isoquinoline-based compounds demonstrated effectiveness against various bacterial strains, suggesting a potential application in treating infections .

Table: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Isoquinoline Derivative AE. coli32 µg/mL
Isoquinoline Derivative BS. aureus16 µg/mL

Q & A

Q. What are the recommended analytical methods to assess the purity of 2-Methoxy-2-oxoethyl 1-oxo-2-(p-tolyl)-1,2-dihydroisoquinoline-4-carboxylate during synthesis?

Answer: High-Performance Liquid Chromatography (HPLC) is the primary method for purity assessment. Studies on analogous esters (e.g., ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates) show that HPLC reliably detects specific impurities (2.4–5.6% admixtures of 4-hydroxy-1,2-dihydroquinolin-2-ones) that arise from water contamination in reagents . For initial characterization, combine HPLC with mass spectrometry (MS) to confirm molecular weight (e.g., [M+Na]+ peaks) and infrared spectroscopy (IR) to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. How can synthetic routes for this compound be optimized to minimize impurities?

Answer: Adopt "green chemistry" principles to reduce side reactions. For example, using anhydrous reagents and controlled reaction conditions (e.g., inert atmosphere, stoichiometric optimization) minimizes hydrolysis byproducts. In related dihydroisoquinoline syntheses, substituting hygroscopic reagents with stable alternatives (e.g., triethyl methanetricarboxylate) improved yield and purity . Recrystallization from ethanol or methylene chloride/hexane mixtures is effective for isolating high-purity crystals .

Q. What crystallographic software tools are suitable for preliminary structure determination?

Answer: The SHELX suite (e.g., SHELXS for structure solution and SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness with twinned or high-resolution data . For visualization and geometry analysis, Mercury CSD provides tools for hydrogen-bonding pattern identification and packing similarity calculations, which are critical for confirming crystal lattice integrity . Preprocess diffraction data using WinGX , which integrates SHELX and supports CIF report generation .

Advanced Research Questions

Q. How should researchers resolve contradictions in NMR data when substituent configurations are ambiguous?

Answer: When NMR cannot unambiguously resolve configurations (e.g., cis/trans isomers in tetrahydroquinoline derivatives), X-ray crystallography is essential. For example, in methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate, X-ray analysis confirmed geometric parameters (bond lengths/angles) and revealed C–H⋯π interactions that stabilize the crystal structure . Pair crystallographic data with density functional theory (DFT) calculations to validate electronic environments .

Q. What strategies are effective for analyzing hydrogen-bonding networks in crystal structures of this compound?

Answer: Use graph set analysis (Etter’s formalism) to categorize hydrogen bonds into patterns (e.g., chains, rings). For instance, in similar dihydroisoquinoline derivatives, C–H⋯O bonds and π-π stacking often form 1D columns or centrosymmetric dimers . Tools like Mercury CSD automate this analysis by generating interaction motifs and calculating their geometric parameters (distance/angle tolerances: ±0.1 Å, ±5°) . Cross-reference with the Cambridge Structural Database (CSD) to identify statistically prevalent motifs .

Q. How can researchers address challenges in refining disordered solvent molecules or dynamic moieties in crystallographic data?

Answer: In SHELXL, apply ISOR and DELU restraints to manage thermal motion anisotropy in flexible groups (e.g., methoxy or oxoethyl chains). For severe disorder, use PART instructions to model alternative positions and refine occupancy ratios. Studies on ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate demonstrate that solvent masking (e.g., SQUEEZE in PLATON) improves R-factor convergence when disordered solvent is present .

Methodological Notes

  • Contradiction Management: If synthetic yields diverge from literature values (e.g., 73% vs. 85%), re-examine stoichiometry (e.g., AlCl₃ catalyst ratio) and reaction time .
  • Software Workflow: For crystallography, use WinGX → SHELX → Mercury → PLATON for a streamlined pipeline .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.